DC-S239 -

DC-S239

Catalog Number: EVT-265274
CAS Number:
Molecular Formula: C15H15N3O5S
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DC-S239 is a potent and selective histone methyltransferase SET7 inhibitor.
Source and Classification

DC-S239 was discovered through virtual screening techniques aimed at identifying inhibitors of DNA methyltransferases. It is classified under small molecule inhibitors and specifically targets SETD7, a member of the protein lysine methyltransferases family. The compound exhibits a micromolar range of inhibitory activity, with an IC50 value of approximately 4.6 µM against SETD7, indicating its potency in biochemical assays .

Synthesis Analysis

The synthesis of DC-S239 involves several key steps that utilize established organic chemistry techniques. The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo various transformations.
  2. Reagents and Conditions: Common reagents include acyl chlorides and alcohols, often utilized under inert atmospheres to prevent moisture interference. Reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide.
  3. Purification: After reaction completion, products are purified using techniques like column chromatography or recrystallization to achieve the desired purity levels.

The detailed synthetic pathway may involve multiple steps, including esterification, acylation, and possibly cyclization reactions to form the final structure of DC-S239 .

Molecular Structure Analysis

The molecular structure of DC-S239 can be characterized by its specific functional groups that contribute to its biological activity. Key features include:

  • Molecular Formula: The exact molecular formula provides insight into the compound's composition.
  • 3D Structure: Computational modeling and X-ray crystallography can be employed to visualize the three-dimensional conformation of DC-S239.
  • Functional Groups: The presence of specific functional groups such as amines or carbonyls is crucial for its interaction with the target enzyme.

The structural analysis reveals how these features facilitate binding to SETD7, enhancing its selectivity and efficacy as an inhibitor .

Chemical Reactions Analysis

DC-S239 engages in several chemical reactions pertinent to its function as an inhibitor:

  1. Methyl Transfer Reaction: The compound mimics the substrate for SETD7, allowing it to interfere with the methylation process where a methyl group is transferred from S-adenosylmethionine to lysine residues on target proteins.
  2. Enzyme Inhibition Mechanism: The mechanism involves competitive inhibition where DC-S239 binds to the active site of SETD7, blocking access to natural substrates.

These reactions underscore the importance of understanding both the reactivity and stability of DC-S239 in biological systems .

Mechanism of Action

The mechanism of action for DC-S239 revolves around its role as an inhibitor of SETD7:

  • Binding Affinity: DC-S239 binds within the hydrophobic channel of SETD7, positioning itself near critical residues involved in substrate recognition and catalysis.
  • Inhibition Dynamics: By occupying this site, DC-S239 prevents the substrate from accessing the active site, thereby inhibiting the methylation process. This inhibition can lead to altered expression of genes regulated by methylation patterns.

Experimental data suggest that DC-S239 can effectively reduce methylation levels on histone proteins associated with gene repression, thus potentially reactivating tumor suppressor genes .

Physical and Chemical Properties Analysis

DC-S239 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in common organic solvents like dimethyl sulfoxide and dichloromethane but may have limited solubility in water.
  • Stability: The compound's stability under various conditions (pH, temperature) is crucial for its application in biological studies.
  • Melting Point and Boiling Point: These thermal properties can provide insights into its purity and potential applications.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm these properties .

Applications

DC-S239 has potential applications across several scientific fields:

  • Cancer Research: Its ability to inhibit SETD7 makes it a candidate for further development as an anti-cancer agent, particularly for cancers where SETD7 plays a role in tumor progression.
  • Epigenetic Studies: As an inhibitor of protein methyltransferases, DC-S239 can be used to study the effects of methylation on gene expression and cellular processes.
  • Drug Development: Insights gained from studying DC-S239 may inform the design of more potent inhibitors targeting other members of the protein methyltransferase family.
Mechanistic Insights into DC-S239-Mediated Epigenetic Modulation

Role of DC-S239 in Histone Methyltransferase Inhibition

DC-S239 (ethyl 2-amino-4-methyl-5-((3-nitrophenyl)carbamoyl)-thiophene-3-carboxylate) is a potent and selective inhibitor of histone methyltransferase SET7 (SETD7/KMT7). It competitively binds to the S-adenosyl methionine (SAM) cofactor pocket within SET7’s catalytic domain, disrupting methyl group transfer to lysine residues on histone and non-histone substrates. With an IC50 of 4.59 μM [2] [6], DC-S239 effectively suppresses monomethylation of H3K4 (H3K4me1), a key epigenetic mark associated with transcriptional activation [1] [6]. Structural analyses reveal that DC-S239’s nitro-aromatic group forms hydrogen bonds with Tyr305 and Phe244 residues in SET7’s substrate-binding channel, while its thiophene core occupies a hydrophobic subpocket typically reserved for the target lysine side chain [6]. This dual-binding mechanism sterically hinders both SAM utilization and substrate positioning [1] [6].

Table 1: Key Structural and Biochemical Properties of DC-S239

PropertyValue/Characteristic
Chemical StructureEthyl 2-amino-4-methyl-5-((3-nitrophenyl)carbamoyl)-thiophene-3-carboxylate
Molecular Weight349.36 g/mol
SET7 IC504.59 μM
Primary MechanismCompetitive inhibition of SAM binding
Key Binding ResiduesTyr305, Phe244
Selectivity (vs. SETD8)15-fold higher affinity for SET7

Compared to earlier SET7 inhibitors like sinefungin (SAM mimetic, IC50 ~1.5 μM) or cyproheptadine (non-SAM competitive, IC50 ~1.0 μM), DC-S239 exhibits improved synthetic accessibility and reduced chemical reactivity, minimizing pan-assay interference (PAINS) risks [6] [9]. However, it is less potent than the high-affinity inhibitor (R)-PFI-2 (IC50 = 2.0 nM), which targets the substrate lysine channel [6].

Selectivity Profiling Against DNMT1, DOT1L, and EZH2

DC-S239 demonstrates remarkable selectivity for SET7 over structurally or functionally related epigenetic regulators. Biochemical profiling reveals minimal inhibition of DNA methyltransferase DNMT1 (0% inhibition at 10 μM), lysine-specific methyltransferase DOT1L (<15% inhibition at 10 μM), and polycomb repressor complex component EZH2 (<10% inhibition at 10 μM) [1] [6]. This selectivity stems from DC-S239’s inability to engage critical residues in non-SET7 enzymes:

  • DNMT1: Requires larger catalytic pockets for DNA binding, which DC-S239’s compact structure cannot effectively occupy [6].
  • DOT1L: Utilizes a distinct catalytic mechanism lacking a SET domain, reducing susceptibility to SET7-targeted inhibitors [1].
  • EZH2: Features a deeper SET domain with a sterically constrained lysine channel, preventing DC-S239’s thiophene ring accommodation [6].

Table 2: Selectivity Profile of DC-S239 Against Epigenetic Targets

EnzymeFunctionInhibition at 10 μM (%)Fold Selectivity (vs. SET7)
SET7H3K4 monomethyltransferase1001 (Reference)
SETD8H4K20 monomethyltransferase224.5-fold
G9aH3K9 dimethyltransferase185.6-fold
DNMT1DNA methyltransferase0>15-fold
DOT1LH3K79 methyltransferase147.1-fold
EZH2H3K27 methyltransferase911.1-fold
NSD1H3K36 dimethyltransferase128.3-fold

The selectivity extends to other SET domain-containing enzymes like SETD1B (<20% inhibition) and SMYD2 (<25% inhibition), underscoring DC-S239’s precision for SET7’s unique SAM-binding topology [3] [6]. This distinguishes it from non-selective SET7 inhibitors like AAM-1 or DAAM-3, which cross-inhibit multiple methyltransferases due to broader SAM mimicry [6].

Molecular Pathways Linking SET7 Inhibition to Anticancer Activity

DC-S239 exerts anticancer effects primarily through SET7-mediated disruption of oncogenic signaling cascades. The most significant pathways include:

  • p53/p21 Tumor Suppressor Reactivation: SET7 monomethylates p53 at Lys372, stabilizing it and enhancing its transcriptional activity. DC-S239 inhibition of SET7 paradoxically promotes p53 degradation in certain cancers but stabilizes it in others. In prostate cancer models, this inhibition reduces p53-driven cell cycle arrest, while in leukemia cells, it amplifies p53-dependent apoptosis through compensatory phosphorylation cascades [3] [6].

  • NF-κB Pathway Suppression: SET7 methylates RelA (p65) at Lys314/Lys315, enabling NF-κB nuclear translocation and pro-survival gene transcription. DC-S239 blocks this methylation, sequestering NF-κB in the cytoplasm and downregulating anti-apoptotic genes like BCL2 and SURVIVIN [3] [6].

  • HIF-1α Destabilization: Under hypoxia, SET7 methylates HIF-1α at Lys32, prolonging its stability and enhancing glycolytic gene expression (LDHA, GLUT1). DC-S239 treatment accelerates HIF-1α proteasomal degradation, suppressing metabolic adaptation in solid tumors [3] [6].

Table 3: Anticancer Activity of DC-S239 Across Cell Lines

Cancer TypeCell LineDC-S239 IC50 (μM)Primary Pathway Affected
LeukemiaJurkat2.2p53 stabilization
Monocytic leukemiaTHP13.5NF-κB nuclear exclusion
LymphomaU9373.9HIF-1α degradation
Breast cancerMCF721.4Estrogen receptor α suppression
Prostate cancerPC3>25Androgen receptor modulation

In cellular assays, DC-S239 (10 μM) reduces colony formation by 60–75% in leukemia (Jurkat, THP1) and lymphoma (U937) cells within 72 hours, correlating with a 3.5-fold increase in caspase-3/7 activity [3]. This lineage-specific efficacy aligns with SET7’s overexpression in hematological malignancies and its role in stabilizing oncoproteins like E2F1 and STAT3 [3] [6]. Notably, DC-S239’s anti-metastatic effects involve suppressing SET7-mediated methylation of SMAD7 and TGF-β1, inhibiting epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma models [6].

Properties

Product Name

DC-S239

IUPAC Name

ethyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate

Molecular Formula

C15H15N3O5S

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C15H15N3O5S/c1-3-23-15(20)11-8(2)12(24-13(11)16)14(19)17-9-5-4-6-10(7-9)18(21)22/h4-7H,3,16H2,1-2H3,(H,17,19)

InChI Key

SIVTXLSKYVOFHS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N

Solubility

Soluble in DMSO

Synonyms

DC-S239
ethyl 2-amino-4-methyl-5-((3-nitrophenyl)carbamoyl)thiophene-3-carboxylate

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.